Welcome to the BenchChem Online Store!
molecular formula C22H23ClOS B8691307 (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride CAS No. 199733-54-5

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride

Cat. No. B8691307
M. Wt: 370.9 g/mol
InChI Key: CMCBUFLPSKGYGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05824824

Procedure details

A solution of 20.2 g (0.10 mol) of diphenyl sulfoxide in 200 g of methylene chloride was cooled on an ice bath. To the solution, 5.3 g (0.052 mol) of triethylamine was added and 32.6 g (0.30 mol) of trimethylsilyl chloride was dropwised at 0° to 20° C. Stirring was continued at 0° to 10° C. for 15 minutes. To this solution, a Grignard reagent which was conventionally prepared from 55.4 g (0.30 mol) of 4-tert-butoxychlorobenzene, 7.3 g (0.30 mol) of magnesium, and 90 g of THF was dropwised at 0° to 10 ° C. Stirring was continued at 0° to 10° C. for 30 minutes. 500 g of 20% ammonium chloride aqueous solution was added to the reaction mixture. To the organic layer was added 1,000 g of chloroform. The organic layer was once washed with 200 g of water and the solvent was evaporated. The residue was purified by recrystalization, isolating 26.6 g (yield 72%) of (4-tert-butoxyphenyl)diphenylsulfonium chloride with 98% purity.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
55.4 g
Type
reactant
Reaction Step Four
Quantity
7.3 g
Type
reactant
Reaction Step Four
Name
Quantity
90 g
Type
solvent
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.C[Si]([Cl:26])(C)C.[C:27]([O:31][C:32]1[CH:37]=[CH:36][C:35](Cl)=[CH:34][CH:33]=1)([CH3:30])([CH3:29])[CH3:28].[Mg].[Cl-].[NH4+]>C(Cl)Cl.C(Cl)(Cl)Cl.C1COCC1>[Cl-:26].[C:27]([O:31][C:32]1[CH:37]=[CH:36][C:35]([S+:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:34][CH:33]=1)([CH3:30])([CH3:29])[CH3:28] |f:5.6,10.11|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
200 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
32.6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55.4 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)Cl
Name
Quantity
7.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
90 g
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dropwised at 0° to 20° C
CUSTOM
Type
CUSTOM
Details
was dropwised at 0° to 10 ° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 0° to 10° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic layer was once washed with 200 g of water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystalization

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Cl-].C(C)(C)(C)OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.